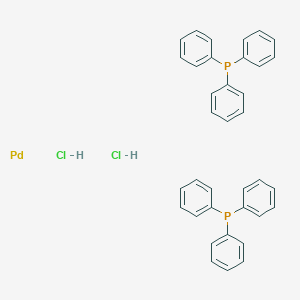

palladium;triphenylphosphane;dihydrochloride

Description

Properties

IUPAC Name |

palladium;triphenylphosphane;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C18H15P.2ClH.Pd/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1-15H;2*1H; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILBDOZRDKNIJBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl.Cl.[Pd] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl.Cl.[Pd] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H32Cl2P2Pd | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

703.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of bis(triphenylphosphine)palladium(II) dichloride involves the reaction of palladium(II) chloride with triphenylphosphine. One common method includes dissolving palladium(II) chloride in hydrochloric acid, followed by the addition of ethanol for dilution. Triphenylphosphine is then dissolved in anhydrous ethanol and heated. The palladium chloride solution is added dropwise to the triphenylphosphine solution, and the mixture is maintained at a specific temperature to complete the reaction .

Industrial Production Methods

In industrial settings, the production of bis(triphenylphosphine)palladium(II) dichloride follows similar principles but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of hydrochloric acid instead of other metal salts simplifies the reaction and reduces the presence of hetero ions, improving the quality of the catalyst .

Chemical Reactions Analysis

Types of Reactions

Bis(triphenylphosphine)palladium(II) dichloride undergoes various types of reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state palladium complexes.

Reduction: It can be reduced to form palladium(0) complexes, such as tetrakis(triphenylphosphine)palladium(0).

Substitution: The chloride ligands can be substituted with other ligands, such as phosphines or amines.

Common Reagents and Conditions

Common reagents used in reactions with bis(triphenylphosphine)palladium(II) dichloride include hydrazine for reduction and various organometallic reagents for cross-coupling reactions. Typical conditions involve the use of organic solvents like chloroform, toluene, and benzene .

Major Products

The major products formed from reactions involving bis(triphenylphosphine)palladium(II) dichloride include various palladium complexes and organic molecules resulting from cross-coupling reactions. These products are essential in the synthesis of pharmaceuticals, fine chemicals, and polymers .

Scientific Research Applications

Bis(triphenylphosphine)palladium(II) dichloride is extensively used in scientific research due to its catalytic properties. Some key applications include:

Mechanism of Action

The mechanism by which bis(triphenylphosphine)palladium(II) dichloride exerts its catalytic effects involves several steps:

Oxidative Addition: The palladium center undergoes oxidative addition with an organic halide or pseudohalide, forming a palladium(II) complex.

Transmetallation: The palladium complex reacts with an organometallic reagent, transferring the organic group to the palladium center.

Reductive Elimination: The final step involves the reductive elimination of the coupled product, regenerating the palladium(0) catalyst.

Comparison with Similar Compounds

Bis(triphenylphosphine)palladium(II) dichloride is unique due to its high catalytic activity and versatility in various coupling reactions. Similar compounds include:

Tetrakis(triphenylphosphine)palladium(0): Another palladium complex used in similar catalytic reactions but with different reactivity and stability.

Bis(triphenylphosphine)platinum(II) chloride: A platinum analog with similar coordination but different catalytic properties.

Bromotris(triphenylphosphine)copper(I): A copper complex used in coupling reactions but with lower catalytic efficiency compared to palladium complexes.

These compounds highlight the unique properties of bis(triphenylphosphine)palladium(II) dichloride, making it a valuable catalyst in organic synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.